Cas no 2229370-45-8 (2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene)

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene 化学的及び物理的性質
名前と識別子
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- 2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene
- EN300-1810975
- 2229370-45-8
-
- インチ: 1S/C11H11FO/c1-4-8(2)11-9(12)6-5-7-10(11)13-3/h1,5-8H,2-3H3
- InChIKey: GENBUBOMLCSLJL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C(C#C)C)OC
計算された属性
- せいみつぶんしりょう: 178.079393132g/mol
- どういたいしつりょう: 178.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 9.2Ų
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1810975-0.5g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1810975-0.05g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1810975-2.5g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1810975-0.1g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1810975-1.0g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1810975-10g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1810975-1g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1810975-5.0g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1810975-10.0g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1810975-0.25g |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |
2229370-45-8 | 0.25g |
$1117.0 | 2023-09-19 |
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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7. Book reviews
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzeneに関する追加情報
2-(But-3-yn-2-yl)-1-fluoro-3-methoxybenzene: A Comprehensive Overview
2-(But-3-yn-2-yl)-1-fluoro-3-methoxybenzene is a versatile organic compound with the CAS number 2229370-45-8. This compound is characterized by its unique structure, which combines a fluorine atom, a methoxy group, and a butynyl group attached to a benzene ring. The presence of these functional groups makes it highly reactive and suitable for various applications in the fields of pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies have further enhanced its potential for large-scale production and utilization.
The synthesis of 2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve the efficiency of its synthesis. These methods not only reduce production costs but also minimize environmental impact, aligning with current sustainability goals in the chemical industry.
One of the most promising applications of 2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene lies in its role as an intermediate in drug discovery. Its structure allows for easy modification to design bioactive molecules with specific pharmacological properties. Recent studies have demonstrated its potential in targeting various disease states, including cancer and neurodegenerative disorders. For example, derivatives of this compound have shown promising results in inhibiting key enzymes associated with tumor growth and progression.
In addition to its pharmaceutical applications, 2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene has also found utility in the development of advanced materials. Its ability to undergo polymerization under specific conditions makes it a valuable precursor for synthesizing high-performance polymers and composites. These materials exhibit excellent mechanical properties and thermal stability, making them ideal for use in aerospace, electronics, and automotive industries.
The physical and chemical properties of 2-(but-3-yne)-1-fluoro-benzene derivatives have been extensively studied to understand their behavior under different conditions. For instance, research has focused on their solubility profiles, reactivity towards nucleophiles, and stability under thermal and oxidative stress. These studies provide critical insights into optimizing their storage conditions and handling procedures during industrial processing.
From an environmental perspective, the ecological impact of 2-(but - 3 - yne - 1 - fluoro - 3 - methoxy) benzene derivatives has been a topic of recent interest. Scientists have investigated their biodegradation pathways and toxicity profiles to ensure safe handling and disposal practices. This research is crucial for complying with global regulations on chemical safety and minimizing ecological risks associated with their use.
In conclusion, 2-(but - 3 - yne - 1 - fluoro - 3 - methoxy) benzene derivatives represent a significant advancement in organic chemistry due to their unique structure and diverse applications. Continued research into their synthesis, properties, and applications will undoubtedly unlock new opportunities for innovation across multiple industries.
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